molecular formula C15H24O B1607053 4-Nonylphenol, branched CAS No. 26543-97-5

4-Nonylphenol, branched

Cat. No. B1607053
CAS RN: 26543-97-5
M. Wt: 220.35 g/mol
InChI Key: JSFITYFUKSFPBZ-UHFFFAOYSA-N
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Description

4-Nonylphenol, branched is a chemical compound belonging to the class of alkylphenols. It is commonly used in various industrial applications, including coatings, latex paint, adhesives, inks, detergents, emulsifiers, solubilizers, and petroleum recovery chemicals . Its widespread use has raised concerns due to its endocrine-disrupting properties and potential impact on aquatic ecosystems.


Synthesis Analysis

The primary source of 4-Nonylphenol, branched is through the degradation of nonylphenol ethoxylates (NPEs). NPEs are commonly used surfactants, with nonylphenol ethoxylates accounting for approximately 80% of their total use . These compounds undergo stepwise loss of ethoxy groups, leading to the formation of nonylphenol monoethoxylate, nonylphenol diethoxylate, and eventually nonylphenol itself.


Molecular Structure Analysis

The molecular structure of 4-Nonylphenol, branched consists of a phenolic ring (phenol) with a nonyl (branched) alkyl chain attached at position 4. The branched alkyl chain contains nine carbon atoms . This structure contributes to its hydrophobic nature and biological activity.

Scientific Research Applications

Environmental and Food Contamination Analysis

4-Nonylphenol (4-NP) is recognized as an environmental pollutant and is ubiquitously present in both the environment and food. The compound, particularly the branched variant, acts as an endocrine disruptor and xeno-oestrogen. There is significant interest in the isomer-specific analysis of 4-NP in foodstuffs, as different isomers exhibit varying oestrogen-like activities. This necessitates a refined approach to risk assessment based on specific isomers of branched 4-NP rather than total content, to better reflect dietary risks (Chung, 2021).

Toxicology and Metabolism

Studies on the metabolic fate of branched 4-NP isomers are critical for identifying biomarkers of exposure that could be used for exposure and risk assessment. For instance, the metabolites of one 4-NP isomer, 4-(3′,6′-dimethyl-3′-heptyl) phenol, were identified using rat and human liver microsomes, contributing to our understanding of its toxic effects and potential as a biomarker (Ye et al., 2007).

Soil Interaction

The sorption behavior of NP in soils is a significant area of research. Studies have shown how NP's sorption and desorption behaviors are influenced by its structure, with differences observed between linear and branched isomers. These findings are essential for understanding NP's environmental fate and its potential risks as a pollutant (Düring et al., 2002).

Synthesis for Biological and Environmental Studies

Research has focused on synthesizing a range of branched nonylphenol isomers for biological and environmental studies. This is important as the estrogenic effect and degradation behavior of individual 4-nonylphenols vary based on the structure of their side chain. Synthesizing these isomers allows for more precise studies on their biological effects and environmental impact (Boehme et al., 2010).

Aquatic Organism Effects

Exposure to branched 4-NP has been observed to induce shifts in gene expression and cause sex reversal in aquatic organisms like Japanese medaka. This highlights the endocrine-disrupting potential of 4-NP on aquatic life (Horie et al., 2020).

Estrogenic Activity Analysis

The study of estrogenic activity of various branched 4-NP isomers has been conducted using yeast two-hybrid assays. Understanding the relationships between the structure of the nonyl group of NP isomers and their estrogenic activities provides insights into their potential health impacts (Shioji et al., 2006).

Mechanism of Action

As an endocrine-disrupting chemical, 4-Nonylphenol, branched interferes with hormonal systems in organisms. It exhibits estrogenic effects, disrupting the normal functioning of endogenous hormones. This disruption can impact reproductive fitness and overall health in aquatic organisms and potentially humans .

properties

IUPAC Name

4-(7-methyloctyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-13(2)7-5-3-4-6-8-14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFITYFUKSFPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274053
Record name 4-(7-Methyloctyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-Methyloctyl)phenol

CAS RN

26543-97-5, 24518-48-7, 84852-15-3
Record name p-Isononylphenol
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Record name NSC362474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362474
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(7-Methyloctyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-isononylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.412
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Record name 4-NONYLPHENOL, BRANCHED
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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